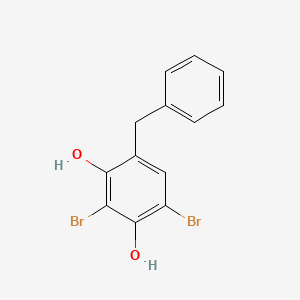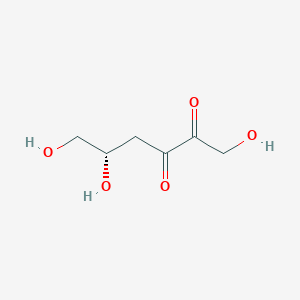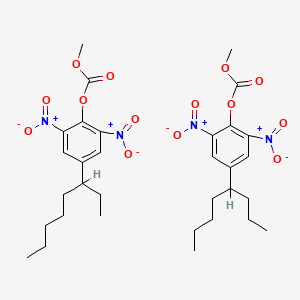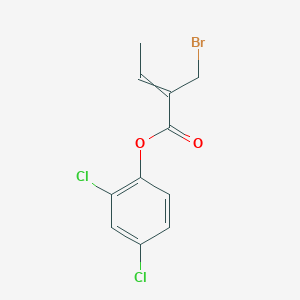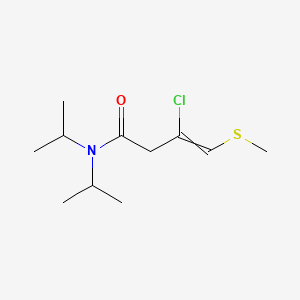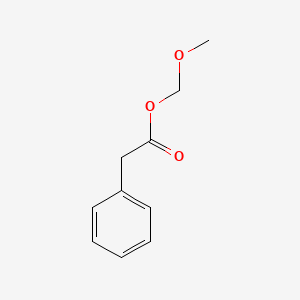
Benzeneacetic acid, methoxymethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, methoxymethyl ester, also known as methyl (3-methoxyphenyl)acetate, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and an ester functional group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, methoxymethyl ester, can be synthesized through the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound, often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production on a large scale .
化学反応の分析
Types of Reactions: Benzeneacetic acid, methoxymethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzeneacetic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: Benzeneacetic acid and methanol.
Reduction: Benzeneacetic alcohol.
Substitution: Various substituted benzeneacetic acid derivatives.
科学的研究の応用
Benzeneacetic acid, methoxymethyl ester, finds applications in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of benzeneacetic acid, methoxymethyl ester, primarily involves its hydrolysis to benzeneacetic acid and methanol. The ester bond is cleaved by the action of water, catalyzed by either an acid or base. The resulting benzeneacetic acid can further participate in various biochemical pathways, depending on the biological context .
類似化合物との比較
Benzeneacetic acid, 4-methoxy-, methyl ester: Similar structure but with the methoxy group at the para position.
Benzeneacetic acid, 2-methoxy-, methyl ester: Methoxy group at the ortho position.
Benzeneacetic acid, α-hydroxy-4-methoxy-, methyl ester: Contains an additional hydroxy group.
Uniqueness: Benzeneacetic acid, methoxymethyl ester, is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy group affects the compound’s electronic properties and its behavior in chemical reactions, making it distinct from its isomers .
特性
CAS番号 |
64846-50-0 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
methoxymethyl 2-phenylacetate |
InChI |
InChI=1S/C10H12O3/c1-12-8-13-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
LPSAMRCQIYFGGP-UHFFFAOYSA-N |
正規SMILES |
COCOC(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



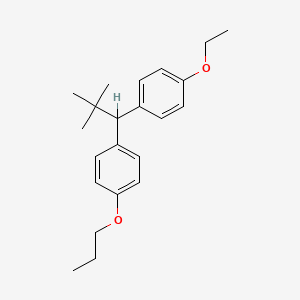
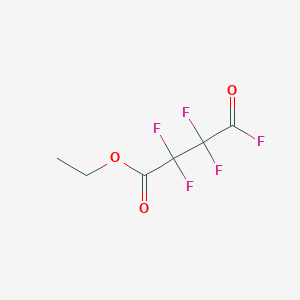
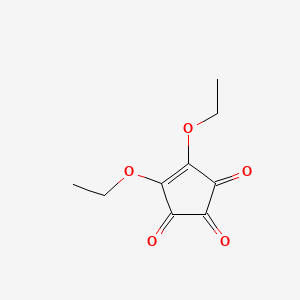
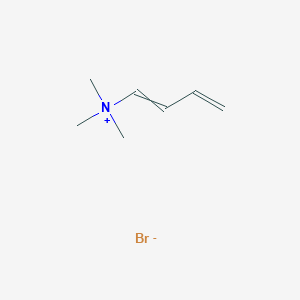


![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
